(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, also known as (S)-4-phenyl-2-(1H-imidazol-2-yl)ethanamine, is a chiral compound characterized by its imidazole ring and phenyl substituent. This compound belongs to a class of amines and is notable for its potential biological activities, particularly in the context of pharmacology. The imidazole moiety is known for its role in various biochemical processes, making this compound of interest for medicinal chemistry.
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine exhibits antagonistic properties towards histamine H1 receptors, making it a potential candidate for treating allergic reactions and other histamine-related conditions. Source: "Inhibition of [3H]mepyramine binding by fendiline and its analogues"
Studies suggest that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine interacts with voltage-gated calcium channels, potentially impacting neuronal activity and smooth muscle contraction. However, further research is needed to elucidate its specific mechanisms and therapeutic potential. Source: "Effects of fendiline on calcium currents and contraction of smooth muscle cells":
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can disrupt microtubule assembly and function, potentially affecting cellular transport and cell division. This property makes it a valuable tool for studying microtubule dynamics and their role in various cellular processes. Source: "Inhibition of microtubule assembly by fendiline":
Research suggests that (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine might influence the release of neurotransmitters like dopamine and glutamate, impacting neuronal communication and potentially offering insights into neurological disorders. Source: "Fendiline blocks the release of dopamine evoked by electrical stimulation of the striatal slices":
The chemical reactivity of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine can be understood through its participation in several types of reactions:
These reactions are facilitated by the compound's functional groups, which allow it to engage in a variety of transformations relevant in organic and medicinal chemistry
The biological activity of (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has been explored through various studies. It exhibits:
Various methods have been developed for synthesizing (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine:
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has several applications:
Interaction studies have highlighted the compound's affinity for various biological targets:
Several compounds share structural similarities with (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine, each exhibiting unique properties:
Compound Name | Structure Features | Notable Activity |
---|---|---|
2-Methylimidazole | Imidazole ring without phenyl group | Antimicrobial properties |
4-Methylphenylimidazole | Methyl substitution on phenyl | Neuroprotective effects |
5-Bromoimidazole | Bromine substitution on imidazole | Anticancer activity |
3-Aminoquinazoline | Quinazoline ring with amino group | Antitumor activity |
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is unique due to its specific chiral configuration and combination of functional groups, which contribute to its distinct biological profile and potential therapeutic applications .
(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine (CAS 864825-23-0) is a chiral organic compound with a molecular formula of C₁₁H₁₃N₃ and a molecular weight of 187.24 g/mol. Its structure features a five-membered imidazole ring substituted with a phenyl group at the 4-position and a chiral ethanamine moiety at the 2-position. The (S)-configuration denotes the stereochemical arrangement at the ethanamine carbon, which is critical for its pharmacological and synthetic applications.
Property | Value/Description | Source |
---|---|---|
IUPAC Name | (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine | |
InChI Key | XQFMQMXJXWTGON-QMMMGPOBSA-N | |
SMILES | CC@@HN | |
Optical Rotation | -9° to -6° (c=1, CHCl₃) |
The compound exists as a pale yellow solid with a melting point of 136–138°C. Key physicochemical data include: